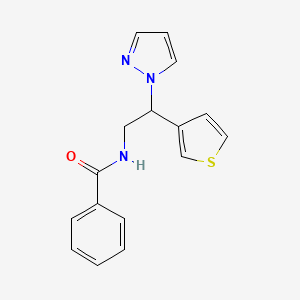![molecular formula C17H16F3N5O2S B2956181 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 895006-04-9](/img/structure/B2956181.png)
2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a triazolopyrimidine core, a thioacetamide group, and a trifluoromethylphenyl group. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been shown to undergo a variety of reactions, including transformations into salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as differential scanning calorimetry (DSC) and elemental analysis . The compound’s properties would likely be influenced by its functional groups and overall structure.Applications De Recherche Scientifique
Antimicrobial and Antitumor Activity
Compounds similar to 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have shown potential in antimicrobial and antitumor activities. For instance, certain thiazolopyrimidines and their derivatives have demonstrated promising antimicrobial and antitumor effects, with some compounds exhibiting high growth inhibitory activity against specific cancer cell lines (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004); (El-Bendary, El-Sherbeny, & Badria, 1998).
Insecticidal Assessment
Innovative heterocycles incorporating thiadiazole moiety, similar in structure to the compound , have been assessed for insecticidal properties. These compounds, including triazolo[5,1-c]triazine and triazolo[1,5-a]pyrimidine derivatives, were evaluated against the cotton leafworm, showing potential as insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Herbicidal Activity
Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown herbicidal activity. Compounds such as α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides displayed herbicidal effects against crops like rape and barnyardgrass, suggesting their potential application in agriculture (Yang, Xu, & Lu, 2001).
Synthesis of Biologically Important Structures
The compound is also significant in the synthesis of biologically important structures. For example, 1,2,4-triazolo[1,5-a]pyridines, sharing a core structure with the compound, have been synthesized and are recognized for their biological importance. These compounds are synthesized through a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, indicating their relevance in pharmaceutical chemistry (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).
Molecular Probes
Derivatives like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amines have been used as molecular probes for receptors such as the human A2A adenosine receptor. These compounds have high affinity and selectivity, making them valuable in receptor-based studies and potential drug development (Kumar, Mishra, Deflorian, Yoo, Phan, Kecskés, Szabo, Shinkre, Gao, Trenkle, & Jacobson, 2011).
Mécanisme D'action
Target of Action
Some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and angiogenesis.
Mode of Action
Compounds with similar structures have been reported to interact with their targets leading to inhibition of the target’s function .
Biochemical Pathways
Inhibition of c-met kinase can affect multiple signaling pathways involved in cell growth and survival .
Result of Action
Inhibition of c-met kinase can lead to decreased cell growth and survival .
Orientations Futures
Propriétés
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-2-5-10-8-13(26)22-15-23-24-16(25(10)15)28-9-14(27)21-12-7-4-3-6-11(12)17(18,19)20/h3-4,6-8H,2,5,9H2,1H3,(H,21,27)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBFVZAGGCZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2956101.png)
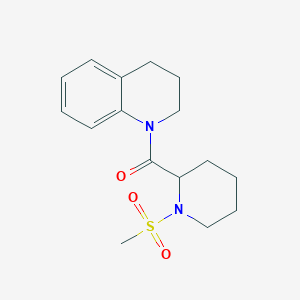

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2956104.png)
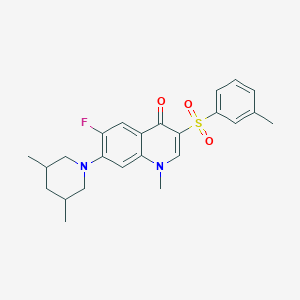
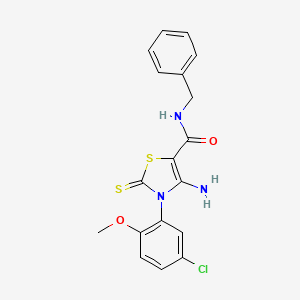


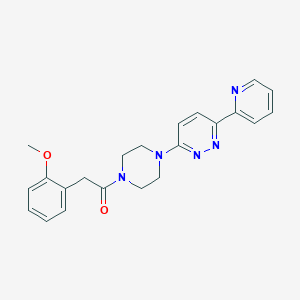


![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)
